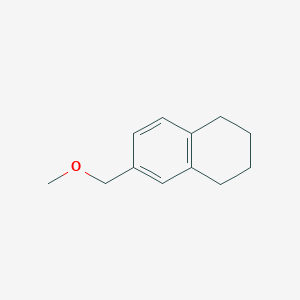![molecular formula C14H11NO2 B14317101 5H-Indeno[1,2-b]pyridin-5-one, 8-methoxy-4-methyl- CAS No. 105418-67-5](/img/structure/B14317101.png)
5H-Indeno[1,2-b]pyridin-5-one, 8-methoxy-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Indeno[1,2-b]pyridin-5-one, 8-methoxy-4-methyl- is a heterocyclic compound that belongs to the indeno-pyridine family This compound is characterized by its unique structure, which includes an indeno-pyridine core with methoxy and methyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Indeno[1,2-b]pyridin-5-one, 8-methoxy-4-methyl- typically involves multi-step organic reactions. One common method includes the condensation of aryl aldehydes, 1-naphthalen-2-yl-ethanone, 1,3-indandione, and ammonium acetate in the presence of thiourea dioxide in water at 80°C . This one-pot synthesis is efficient and yields the desired compound with good purity.
Industrial Production Methods
While specific industrial production methods for 5H-Indeno[1,2-b]pyridin-5-one, 8-methoxy-4-methyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control to produce the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
5H-Indeno[1,2-b]pyridin-5-one, 8-methoxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indeno-pyridine derivatives.
Applications De Recherche Scientifique
5H-Indeno[1,2-b]pyridin-5-one, 8-methoxy-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to interact with biological targets.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5H-Indeno[1,2-b]pyridin-5-one, 8-methoxy-4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting cancer cell proliferation or altering enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-5H-indeno[1,2-b]pyridin-5-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
8-Hydroxy-7-methoxy-4-methyl-5H-indeno[1,2-b]pyridin-5-one: Contains a hydroxyl group, which can influence its solubility and interaction with biological targets.
3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one:
Uniqueness
The presence of both methoxy and methyl groups in 5H-Indeno[1,2-b]pyridin-5-one, 8-methoxy-4-methyl- imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. These characteristics distinguish it from other similar compounds and make it a valuable subject of study in various research fields.
Propriétés
Numéro CAS |
105418-67-5 |
|---|---|
Formule moléculaire |
C14H11NO2 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
8-methoxy-4-methylindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C14H11NO2/c1-8-5-6-15-13-11-7-9(17-2)3-4-10(11)14(16)12(8)13/h3-7H,1-2H3 |
Clé InChI |
FXQOMUALCSLULJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC=C1)C3=C(C2=O)C=CC(=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


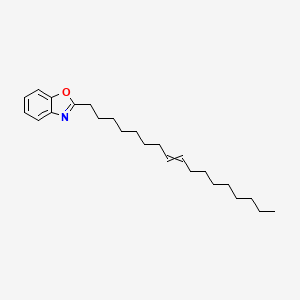
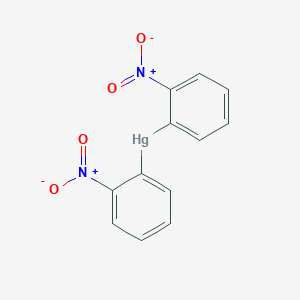
![4-Acetamidophenyl [4-(trifluoroacetyl)phenyl]acetate](/img/structure/B14317031.png)

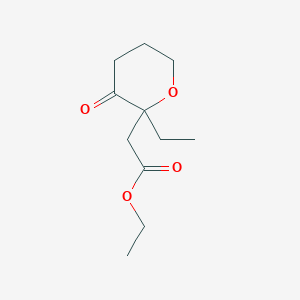
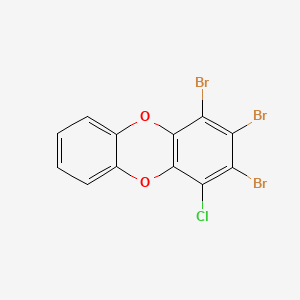

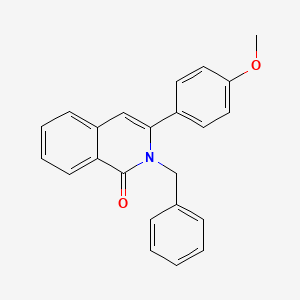
![1(2H)-Phthalazinone, 4-[1,1'-biphenyl]-4-yl-](/img/structure/B14317088.png)
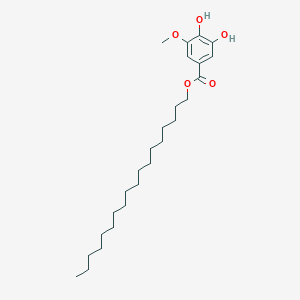
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-bis[(4-chlorophenyl)azo]-](/img/structure/B14317109.png)
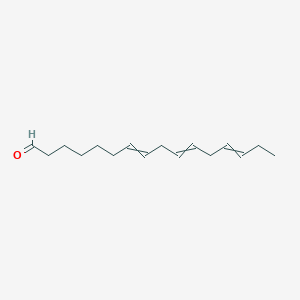
![1-Methyl-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B14317120.png)
